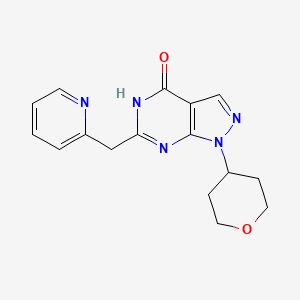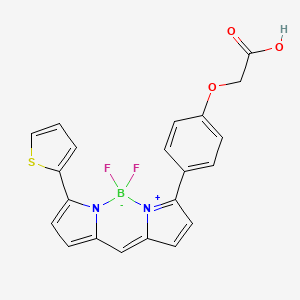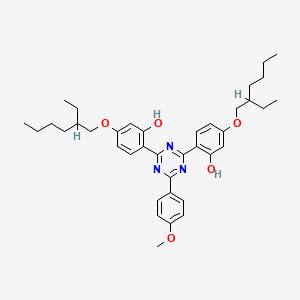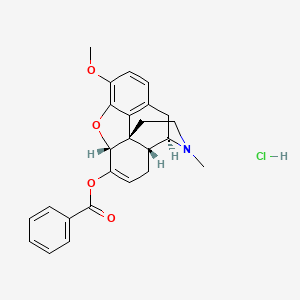
Osoresnontrine
Descripción general
Descripción
Osoresnontrine, also known as BI-409306, is a phosphodiesterase 9 inhibitor . It is currently under investigation for potential therapeutic applications in schizophrenia, attenuated psychosis syndrome, and Alzheimer’s disease . Preclinical studies suggest that it may enhance memory function in rodents .
Molecular Structure Analysis
The molecular structure of Osoresnontrine is characterized by a pyrazolo[3,4-d]pyrimidin-4-one core, with a pyridin-2-ylmethyl group and an oxan-4-yl group attached . Techniques such as single-crystal X-ray diffraction (SC-XRD) and 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) are commonly used for the determination of three-dimensional molecular structures .
Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
Osoresnontrine has been studied for its effects on cognitive impairment due to Alzheimer’s Disease. A clinical trial aimed to compare the effects of BI-409306 to placebo in patients with cognitive impairment due to Alzheimer’s Disease . The study focused on the change from baseline in the Neuropsychological Test Battery total Z-score after 12 weeks of treatment, indicating its potential application in improving cognitive functions in Alzheimer’s patients.
Schizophrenia Cognitive Impairment
Another significant application of Osoresnontrine is in addressing cognitive impairment in schizophrenia. A randomized, double-blind, placebo-controlled Phase II trial evaluated the efficacy, safety, and tolerability of BI-409306 in cognitive impairment in schizophrenia . The trial used various cognitive tests to assess the impact of the drug, although the primary endpoint of cognitive function improvement was not met, it provided valuable insights into the compound’s potential and safety profile.
Phosphodiesterase 9 (PDE9) Inhibition
Osoresnontrine is a potent and selective inhibitor of PDE9A, which is a promising target for the treatment of central nervous system disorders. Its inhibition activity suggests its use in research related to memory enhancement and other cognitive functions .
Memory Enhancement in CNS Disorders
Preclinical studies have suggested that Osoresnontrine can increase memory in rodent models. This points to its application in researching memory enhancement strategies in various central nervous system (CNS) disorders .
Neurotransmission Research
The compound’s mechanism of action involves targeting dysfunctional glutamatergic neurotransmission. This makes it a valuable tool for studying neurotransmission pathways and their role in cognitive disorders .
Drug Safety and Tolerability Studies
Osoresnontrine has been part of studies assessing drug safety and tolerability, providing a framework for understanding the adverse effects and safe dosage ranges for new pharmacological treatments .
Pharmacokinetics and Pharmacodynamics
Research involving Osoresnontrine also encompasses pharmacokinetic and pharmacodynamic studies, which are crucial for determining the drug’s behavior in the body and its interaction with biological targets .
Development of Treatment for Attenuated Psychosis Syndrome
Osoresnontrine is being developed for potential treatment applications in attenuated psychosis syndrome, a condition that precedes the onset of schizophrenia. This application is still in the early stages of research .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(oxan-4-yl)-6-(pyridin-2-ylmethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c22-16-13-10-18-21(12-4-7-23-8-5-12)15(13)19-14(20-16)9-11-3-1-2-6-17-11/h1-3,6,10,12H,4-5,7-9H2,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTIJCSHNVZMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C3=C(C=N2)C(=O)NC(=N3)CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Osoresnontrine | |
CAS RN |
1189767-28-9 | |
| Record name | Osoresnontrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189767289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osoresnontrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16274 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-6-(2-pyridinylmethyl)-1-(tetrahydro-2H-pyran-4-yl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OSORESNONTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9OC34WOAY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is BI 409306 and what is its mechanism of action?
A1: BI 409306 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A) [, ]. PDE9A is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a second messenger involved in various cellular processes, including synaptic plasticity and cognition. By inhibiting PDE9A, BI 409306 increases cGMP levels in brain regions associated with cognition [, ].
Q2: What are the potential therapeutic applications of BI 409306?
A2: Preclinical studies suggest that BI 409306 may have therapeutic potential for cognitive impairment associated with schizophrenia [, , ] and Alzheimer's disease []. It has also been investigated as a potential treatment for Attenuated Psychosis Syndrome (APS), a high-risk state for developing psychosis [, , ].
Q3: What is the evidence supporting the potential cognitive benefits of BI 409306?
A3: In rodent studies, BI 409306 enhanced long-term potentiation (LTP), a cellular model of learning and memory []. It also improved performance in cognitive tasks, including object recognition and maze navigation, in animal models [, ].
Q4: What is known about the pharmacokinetic profile of BI 409306?
A5: BI 409306 exhibits rapid absorption and elimination in humans []. It reaches peak plasma concentration within one hour of oral administration, and its half-life ranges from approximately 1 to 3 hours. Systemic exposure to BI 409306 is influenced by an individual's cytochrome P450 (CYP) 2C19 enzyme activity [].
Q5: Were there any safety concerns identified in the clinical trials of BI 409306?
A6: BI 409306 was generally well-tolerated in clinical trials [, ]. The most common adverse events were mild to moderate and primarily involved the nervous system and eyes. These events typically occurred shortly after dosing and resolved within a few hours. The incidence of adverse events appeared to be dose-dependent [].
Q6: What is the current status of BI 409306's development?
A7: While the Phase II trial in schizophrenia did not meet its primary endpoint, research on BI 409306 continues in other areas. Preclinical studies are exploring its potential in models of neurodevelopmental disorders [, ]. Further research is needed to determine if BI 409306 or other PDE9A inhibitors will prove to be effective treatments for cognitive impairment.
Q7: What other research tools and approaches were used to study BI 409306?
A7: Researchers employed various methodologies to investigate BI 409306, including:
- Pharmacokinetic and pharmacodynamic studies: To assess the compound's absorption, distribution, metabolism, excretion, and its effects on the body [].
- Electroencephalography (EEG) and auditory event-related potential (ERP) recordings: To evaluate the drug's impact on brain activity patterns relevant to schizophrenia [].
- Animal models: To explore the drug's effects in preclinical settings, including models of neurodevelopmental disorders [, ].
- Thorough QT studies: To investigate the drug's potential to prolong the QT interval, a measure of cardiac repolarization [].
- Mobile health technology: To monitor and improve medication adherence during clinical trials [].
- Patient-reported outcome (PRO) measures: To capture the subjective experiences of cognitive impairment in patients with schizophrenia [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol](/img/structure/B606020.png)

